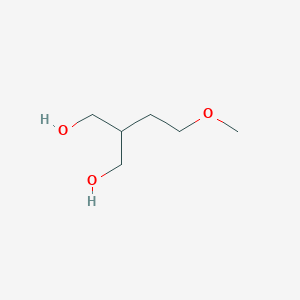
2-(2-methoxyethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethyl)propane-1,3-diol, also known as 2-Methoxyethanol (2ME), is a colorless, volatile, and flammable liquid with a sweet odor. It is a volatile organic compound (VOC) that is used in a variety of industrial applications such as in the production of plastics, rubber, and paints. 2ME is also a common solvent used in laboratory experiments and scientific research.
Applications De Recherche Scientifique
2ME has a number of applications in scientific research. It is used as a solvent in the synthesis of polymers, resins, and other polymeric materials. It is also used as a solvent in the extraction of DNA and proteins from biological samples. It is also used as a solvent in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, it is used as a solvent in the synthesis of organic compounds, such as dyes and pigments.
Mécanisme D'action
2ME is a VOC that is rapidly absorbed through the skin and lungs. Once absorbed, it is metabolized by the liver to form formaldehyde, which is then further metabolized to formic acid. The formic acid is then further metabolized to carbon dioxide and water.
Biochemical and Physiological Effects
2ME is a toxic compound that is known to cause a variety of adverse health effects. Exposure to 2ME can cause irritation to the eyes, skin, and respiratory tract. It can also cause central nervous system depression, nausea, and vomiting. Long-term exposure to 2ME can cause damage to the kidneys, liver, and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
2ME has a number of advantages for laboratory experiments. It is a versatile solvent that is compatible with a wide variety of compounds. It is also relatively inexpensive and readily available. However, 2ME is a toxic compound and caution should be taken when using it in the laboratory. It should be handled with proper protective equipment and proper ventilation should be provided.
Orientations Futures
There are a number of potential future directions for 2ME. One potential direction is to develop more efficient and less toxic methods of synthesizing 2ME. Another potential direction is to develop more efficient methods of using 2ME as a solvent in laboratory experiments. Finally, further research is needed to better understand the mechanisms of action and biochemical and physiological effects of 2ME.
Méthodes De Synthèse
2ME is synthesized through the reaction of ethylene glycol with formaldehyde in the presence of a catalyst. Ethylene glycol is first reacted with formaldehyde in the presence of a base catalyst to form methylol ethylene glycol (MEG). The MEG is then reacted with formaldehyde in the presence of an acid catalyst to form 2ME.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-9-3-2-6(4-7)5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYJMGLPMZYNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

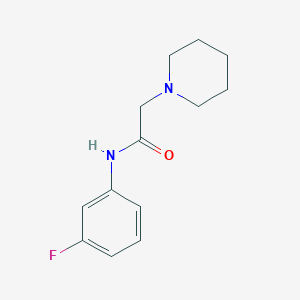
![Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-](/img/structure/B6612555.png)
![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)
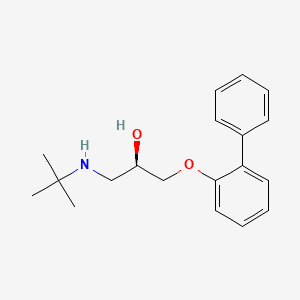
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)
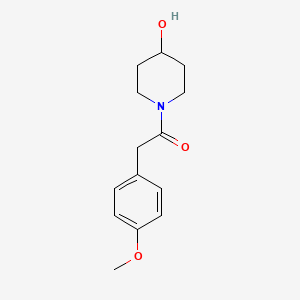
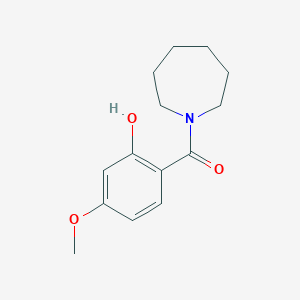
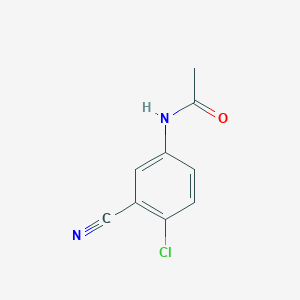

![3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6612592.png)
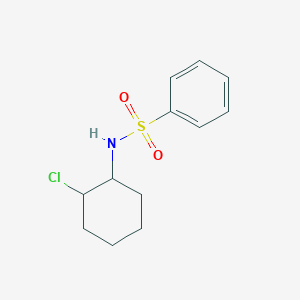
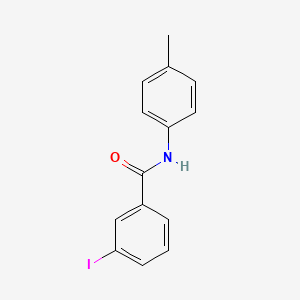
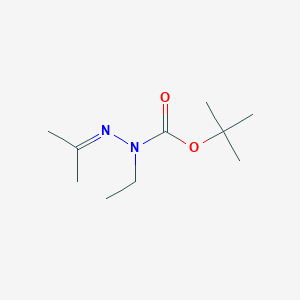
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)